molecular formula C37H67ClO4 B15292717 rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol

rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol

Cat. No.: B15292717
M. Wt: 611.4 g/mol
InChI Key: BPSPBSPEADGCJC-YAIZGCQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol: is a synthetic lipid compound that has garnered significant attention due to its biochemical and physiological effects. As a member of the chlorinated lipids family, it possesses notable anti-inflammatory and anti-tumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol involves the esterification of 9,12,15-octadecatrienoic acid with 1-chloromethyl-2-(1-oxohexadecyl)oxy ethyl ester. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study lipid oxidation and chlorination processes.

    Biology: The compound is studied for its effects on cellular metabolism and signaling pathways.

    Medicine: Due to its anti-inflammatory and anti-tumor properties, it is investigated for potential therapeutic applications.

    Industry: It is used in the development of new lipid-based materials and formulations

Mechanism of Action

The mechanism by which rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

  • rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol
  • rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5

Comparison: While rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol shares structural similarities with these compounds, its unique combination of palmitoyl and linolenoyl groups, along with the chloropropanediol moiety, imparts distinct biochemical properties. This uniqueness makes it particularly valuable for studying specific lipid-related processes and potential therapeutic applications .

Properties

Molecular Formula

C37H67ClO4

Molecular Weight

611.4 g/mol

IUPAC Name

[(2S)-2-chloro-3-hexadecanoyloxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-/t35-/m0/s1

InChI Key

BPSPBSPEADGCJC-YAIZGCQRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)Cl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.